molecular formula C14H8F4N2 B3287349 4,5,6,7-Tetrafluoro-3-methyl-1-phenyl-1H-indazole CAS No. 84409-38-1

4,5,6,7-Tetrafluoro-3-methyl-1-phenyl-1H-indazole

Cat. No.: B3287349
CAS No.: 84409-38-1
M. Wt: 280.22 g/mol
InChI Key: ZJYABPVUKCKLOT-UHFFFAOYSA-N
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Description

General Context of Fluorine in Organic and Medicinal Chemistry Research

Fluorine has emerged as a crucial element in contemporary drug discovery, largely due to its unique electronic properties and small atomic size. pharmacyjournal.org The introduction of fluorine into a molecule can profoundly influence its physicochemical and pharmacokinetic properties. acs.orgtandfonline.com Because fluorine is the most electronegative element, its presence can alter the electron distribution within a molecule, thereby affecting the acidity or basicity (pKa) of nearby functional groups. tandfonline.commdpi.com This modulation can enhance a drug's bioavailability and its binding affinity to biological targets. tandfonline.comrsc.org

Table 1: Key Effects of Fluorine Incorporation in Medicinal Chemistry

Property InfluencedEffect of FluorinationCitation
Metabolic StabilityIncreases due to the high strength of the C-F bond, blocking enzymatic degradation. pharmacyjournal.orgtandfonline.com
Binding AffinityCan be enhanced through favorable electrostatic and hydrophobic interactions with target proteins. tandfonline.comrsc.org
Acidity/Basicity (pKa)Modulates the pKa of nearby functional groups through strong inductive effects. tandfonline.commdpi.com
Lipophilicity & PermeabilityAlters lipophilicity, which can improve membrane permeation and bioavailability. pharmacyjournal.orgtandfonline.com
Molecular ConformationCan influence the preferred 3D shape of a molecule, affecting receptor fit. acs.org

The Indazole Scaffold: Structural Diversity and Research Significance

The indazole ring system, a bicyclic heterocycle composed of a fused benzene (B151609) and pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govrsc.org This designation stems from its frequent appearance in compounds exhibiting a wide spectrum of biological activities. nih.govresearchgate.net Indazole-containing derivatives are integral to numerous approved drugs and clinical candidates, demonstrating potent anti-inflammatory, anticancer, antibacterial, and anti-HIV properties, among others. nih.govnih.govresearchgate.net

Structurally, indazole exists in different tautomeric forms, with 1H-indazole being the most thermodynamically stable and predominant isomer. nih.govresearchgate.net The versatility of the indazole scaffold allows for substitution at various positions, enabling chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with specific biological targets. researchgate.net The relevance of this scaffold is highlighted by its presence in marketed drugs such as Pazopanib, an anticancer agent, and Axitinib, a kinase inhibitor. nih.govresearchgate.net The proven therapeutic potential of the indazole core makes it a highly attractive starting point for the design and synthesis of new bioactive molecules. researchgate.net

Rationale for Academic Investigation of 4,5,6,7-Tetrafluoro-3-methyl-1-phenyl-1H-indazole

The academic pursuit of this compound is founded on a logical combination of the established principles of medicinal chemistry discussed previously. The molecule represents a compelling synthetic target for exploring the synergistic effects of heavy fluorination on a proven pharmacophore.

The rationale can be deconstructed as follows:

Heavily Fluorinated Core : The presence of four fluorine atoms on the benzene portion of the indazole ring is a significant modification. This tetrafluorination is expected to dramatically alter the electronic properties of the aromatic system, enhancing its metabolic stability and potentially modulating its binding interactions with target proteins. Research on related compounds like 3-methyl-4,5,6,7-tetrafluoro-1H-indazole, synthesized from 2,3,4,5,6-pentafluoroacetophenone, provides a basis for understanding the chemistry of this fluorinated core. rsc.orgmissouri.edu

Privileged Scaffold : The 1H-indazole core is a well-validated scaffold for biological activity. rsc.orgresearchgate.net

Key Substituents : The methyl group at the 3-position and the phenyl group at the 1-position are common substitutions in bioactive indazole derivatives. researchgate.netnih.gov The 1-phenyl substituent, in particular, is frequently used to explore interactions within the binding pockets of biological targets. nih.gov

While extensive research on this specific molecule is not widely published, its fundamental properties can be inferred from closely related analogs.

Table 2: Physicochemical Properties of the Related Compound 4,5,6,7-Tetrafluoro-1-phenyl-1H-indazole

PropertyValueCitation
CAS Number84409-39-2
Molecular FormulaC13H6F4N2
Molar Mass266.19 g/mol

Overview of Research Directions in Fluorinated Heterocyclic Chemistry

The field of fluorinated heterocyclic chemistry is a dynamic and rapidly expanding area of research. rsc.org A primary focus is the development of novel and efficient synthetic methodologies to introduce fluorine atoms and fluorine-containing groups into heterocyclic systems. tandfonline.comrsc.org This includes late-stage fluorination techniques, which allow for the incorporation of fluorine at a late step in a synthetic sequence, providing rapid access to a diverse range of analogs for biological screening. rsc.org

Key research directions include:

Regioselective Fluorination : Developing methods to precisely control the position of fluorine substitution on a heterocyclic ring, as the location can have a profound impact on the molecule's biological activity. rsc.org

Novel Fluorinating Reagents : The design and application of new reagents for nucleophilic and electrophilic fluorination that are safer, more efficient, and have a broader substrate scope. rsc.org

Fluorinated Building Blocks : The synthesis and use of versatile, pre-fluorinated starting materials that can be readily incorporated into complex heterocyclic structures. tandfonline.comtandfonline.com

Trifluoromethylation and Beyond : Exploring the introduction of other fluorinated motifs, such as the trifluoromethyl (CF3) group, which can dramatically impact lipophilicity and metabolic stability. tandfonline.com

Ultimately, the fusion of fluorine chemistry with heterocyclic chemistry provides a powerful platform for the discovery of new pharmaceuticals and advanced materials. tandfonline.comrsc.org The continued exploration of compounds like this compound is emblematic of this forward-looking research, aiming to harness the unique properties of fluorine to create molecules with enhanced function and utility. rsc.orgmdpi.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,5,6,7-tetrafluoro-3-methyl-1-phenylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F4N2/c1-7-9-10(15)11(16)12(17)13(18)14(9)20(19-7)8-5-3-2-4-6-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYABPVUKCKLOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=C(C(=C2F)F)F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F4N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 4,5,6,7 Tetrafluoro 3 Methyl 1 Phenyl 1h Indazole

General Historical Perspective of Indazole Synthesis

The synthesis of the indazole core, a bicyclic system comprising a benzene (B151609) ring fused to a pyrazole (B372694) ring, has been a subject of chemical research for over a century. Historically, one of the most fundamental approaches is the Fischer indazole synthesis, which involves the cyclization of arylhydrazones derived from ortho-substituted carbonyl compounds. This method relies on the intramolecular condensation and elimination to form the pyrazole ring.

Another classical route is the Davis-Beirut reaction, which involves the reaction of a 2-nitrobenzylamine with an acid anhydride. Reductive cyclization of ortho-nitrobenzyl derivatives has also been a common strategy. In more recent decades, synthetic chemists have developed a wider array of methods, including transition metal-catalyzed reactions. Palladium- and copper-catalyzed intramolecular N-arylation of ortho-haloarylhydrazones have become powerful tools for constructing the indazole skeleton, offering broader substrate scope and milder reaction conditions. beilstein-journals.org Modern approaches also include intramolecular C-H amination reactions and cycloaddition pathways, showcasing the evolution of synthetic strategies toward greater efficiency and functional group tolerance. nih.gov

Targeted Synthesis of 4,5,6,7-Tetrafluoro-3-methyl-1-phenyl-1H-indazole

The synthesis of the specific, highly fluorinated title compound is a targeted process that builds upon these classical principles, particularly the cyclization of a hydrazone derived from a polyfluorinated precursor.

The logical and established precursors for the synthesis of this compound are:

2,3,4,5,6-Pentafluoroacetophenone : This compound serves as the source of the tetrafluorinated benzene ring and the 3-methyl group. The presence of five fluorine atoms makes the aromatic ring highly electron-deficient, which is crucial for the subsequent cyclization step.

Phenylhydrazine (B124118) : This reagent provides the two nitrogen atoms required for the pyrazole ring and introduces the N-1 phenyl substituent.

The preparation of the key intermediate, the phenylhydrazone, is typically achieved by the condensation reaction between these two precursors. This reaction is a standard method for forming hydrazones from ketones and hydrazines and is often catalyzed by a small amount of acid, such as acetic acid, in a suitable solvent like ethanol. researchgate.netresearchgate.net

The core of the synthesis is the intramolecular cyclization of the phenylhydrazone intermediate. This transformation is a variation of the classical indazole synthesis from ortho-halo carbonyl compounds. researchgate.net The reaction proceeds via an intramolecular nucleophilic aromatic substitution (SNAr) mechanism.

The key steps are:

Formation of the phenylhydrazone from 2,3,4,5,6-pentafluoroacetophenone and phenylhydrazine.

The N-2 nitrogen of the phenylhydrazine moiety acts as an internal nucleophile.

This nitrogen attacks the carbon atom of the pentafluorophenyl ring that is ortho to the ketone-derived group, displacing the fluorine atom at that position.

Subsequent aromatization yields the stable this compound product.

A closely related reaction, the synthesis of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole, has been successfully demonstrated using 2,3,4,5,6-pentafluoroacetophenone and hydrazine (B178648), which follows the same pathway via a hydrazone intermediate. rsc.org The highly electron-withdrawing nature of the fluorine atoms on the phenyl ring facilitates the nucleophilic attack, making this cyclization efficient.

To maximize the yield and purity of the final product, several reaction parameters can be optimized. The initial condensation to form the hydrazone and the subsequent cyclization are often performed as a one-pot or two-step sequence.

Key Optimization Parameters:

ParameterConditionRationale
Solvent Polar aprotic solvents (e.g., DMF, DMSO) or alcohols (e.g., ethanol).The choice of solvent can influence the rate of both hydrazone formation and the subsequent cyclization. Solvent polarity can affect the stability of charged intermediates in the SNAr step. asianpubs.org
Temperature Elevated temperatures (reflux) are typically required for the cyclization step.Heating provides the necessary activation energy for the intramolecular SNAr reaction to overcome the energy barrier of C-F bond cleavage.
Catalyst/Base The initial condensation may be catalyzed by a weak acid (e.g., acetic acid). The cyclization step may be promoted by the addition of a base to deprotonate the hydrazone nitrogen, increasing its nucleophilicity.Acid catalysis accelerates the formation of the hydrazone intermediate. researchgate.net A base can facilitate the final aromatization step.
Reaction Time Monitored by techniques like Thin Layer Chromatography (TLC) to ensure complete conversion of the starting materials.Prolonged reaction times at high temperatures can sometimes lead to side reactions or decomposition, requiring a balance for optimal yield.

In related syntheses of indazoles from hydrazones, catalysts such as polyphosphoric acid (PPA) have been used to promote cyclization, particularly for less activated systems. researchgate.net For ortho-haloarylhydrazones, copper-catalyzed conditions have also proven effective. beilstein-journals.org

Strategies for Fluorine Incorporation into Indazole Systems

The incorporation of fluorine into the indazole scaffold can be achieved through two primary strategies: building the molecule from fluorinated precursors or by direct fluorination of a pre-formed indazole ring. The synthesis of the title compound is a prime example of the former, a "bottom-up" approach that is often more straightforward and regiochemically defined.

Synthesizing indazoles from appropriately fluorinated acetophenones or benzaldehydes is a classical and reliable method to produce derivatives with fluorine atoms on the benzo portion of the molecule. researchgate.net

Direct regioselective fluorination involves introducing fluorine atoms at specific positions on an existing indazole nucleus. This "late-stage fluorination" is a more modern strategy and can be challenging. Recent studies have demonstrated the regioselective C-3 fluorination of 2H-indazoles under mild, metal-free conditions. This has been accomplished using electrophilic fluorinating reagents such as N-fluorobenzenesulfonimide (NFSI) in an aqueous medium. This method shows high selectivity for the C-3 position of the indazole core and proceeds via a suggested radical pathway. While this specific method applies to 2H-indazoles, it represents a significant advance in the direct and selective incorporation of fluorine into the indazole heterocyclic system.

Utilization of Fluorinating Reagents in Indazole Synthesis

The synthesis of fluorinated indazoles often relies on the strategic incorporation of fluorine atoms onto a pre-existing heterocyclic core or the construction of the ring from fluorinated precursors. One key precursor for the title compound is 2,3,4,5,6-pentafluoroacetophenone. The reaction of this acetophenone (B1666503) with hydrazine does not yield the expected azine but instead undergoes a cyclization reaction to form 3-methyl-4,5,6,7-tetrafluoro-1H-indazole, the direct precursor to the N-phenylated target molecule. rsc.orgglaserchemgroup.com

While the core tetrafluorinated structure is often built from a polyfluorinated starting material, direct fluorination of the indazole ring system is also a significant strategy in heterocyclic chemistry. Electrophilic fluorinating reagents are pivotal in this context. N-fluorobenzenesulfonimide (NFSI) has emerged as an effective reagent for the direct and metal-free fluorination of 2H-indazoles. organic-chemistry.orgorganic-chemistry.orgacs.org This method typically provides regioselective C-3 fluorination in good yields under mild conditions, often using environmentally benign solvents like water. organic-chemistry.org Although this specific application is for 2H-indazoles, it highlights a key methodology for introducing fluorine that could be adapted for different indazole isomers. Mechanistic studies suggest that this transformation proceeds through a radical pathway. organic-chemistry.orgacs.org

Table 1: Examples of Fluorinating Reagents in Heterocyclic Synthesis

Reagent Abbreviation Typical Application
N-Fluorobenzenesulfonimide NFSI Electrophilic fluorination of C-H bonds
Selectfluor® F-TEDA-BF4 Electrophilic fluorination of various functional groups

Derivatization and Functionalization of the this compound Core

The this compound scaffold offers several sites for further chemical modification, allowing for the generation of a diverse library of analogues. These modifications can be broadly categorized by the region of the molecule being functionalized.

Modifications at Indazole Nitrogen Atoms (N1 and N2)

Indazoles exist in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer generally being more thermodynamically stable. nih.govnih.gov Direct alkylation or arylation of an NH-indazole typically results in a mixture of N1 and N2 substituted products. connectjournals.com The synthesis of the title compound, this compound, is itself an example of an N1-derivatization of the 3-methyl-4,5,6,7-tetrafluoro-1H-indazole core.

The regioselectivity of N-substitution can be influenced by several factors, including the nature of the substituent, the base used, and the reaction conditions. organic-chemistry.org For instance, kinetically controlled reactions at lower temperatures may favor the N2 product, while thermodynamically controlled conditions at higher temperatures often yield the N1 isomer. connectjournals.com Highly selective N2-alkylation of 1H-indazoles has been achieved using alkyl 2,2,2-trichloroacetimidates under acidic conditions, a method that prevents the formation of the N1 isomer. wuxibiology.com Photochemical methods can also be employed to interconvert N1 and N2 isomers or to transform indazoles into other heterocyclic systems like benzimidazoles. nih.govnih.gov

Substitutions on the Phenyl Ring

The N1-phenyl group of the title compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of a wide range of functional groups. The position of substitution (ortho, meta, para) is directed by the activating or deactivating nature of the indazol-1-yl substituent and any other groups present on the phenyl ring. Common electrophilic substitution reactions include nitration (using nitric acid and sulfuric acid), halogenation (using Br₂ or Cl₂ with a Lewis acid catalyst), and Friedel-Crafts acylation or alkylation. The specific conditions for these reactions would need to be optimized to account for the electronic properties of the tetrafluoroindazole core. For related diphenylguanidine structures, substitutions on the phenyl rings have been shown to be critical for biological activity, with bromo and methylthio groups being identified as optimal at certain positions. nih.gov

Transformations of the Methyl Group

The 3-methyl group on the indazole ring serves as a handle for further functionalization. For instance, it can undergo radical halogenation, typically using N-bromosuccinimide (NBS) under UV irradiation or with a radical initiator, to yield a 3-(bromomethyl)indazole. This brominated intermediate is a versatile electrophile that can be used in nucleophilic substitution reactions to introduce a variety of functionalities, such as amines, alcohols, or ethers. Alternatively, the methyl group could potentially be oxidized to an aldehyde or a carboxylic acid under appropriate conditions, providing a key intermediate for forming amides or esters. rsc.org For example, 1H-indazole-3-carboxaldehydes are valuable intermediates for accessing a variety of polyfunctionalized 3-substituted indazoles. rsc.org

Green Chemistry Principles and Sustainable Synthetic Routes

The synthesis of indazole derivatives is increasingly being guided by the principles of green chemistry to enhance sustainability and reduce environmental impact. benthamdirect.comingentaconnect.com Key strategies include the use of environmentally benign solvents, the development of catalyst-based approaches, and the design of one-pot reactions. benthamdirect.comrsc.org

Recent advances have focused on replacing traditional organic solvents with greener alternatives. For example, the fluorination of 2H-indazoles with NFSI has been successfully performed in water. organic-chemistry.org Polyethylene glycol (PEG) has also been employed as a green solvent for the copper-catalyzed, three-component synthesis of 2H-indazoles. organic-chemistry.orgacs.orgnih.gov

Catalyst-based methods are central to improving the efficiency and selectivity of indazole synthesis. benthamdirect.comingentaconnect.com Copper oxide nanoparticles have been used as a heterogeneous, recyclable catalyst for the synthesis of 2-phenyl-2H-indazoles. acs.orgnih.gov This approach avoids the need for ligands and bases, and the catalyst can be recovered and reused, aligning with green chemistry principles. nih.gov Furthermore, visible-light-mediated photo-organic synthesis offers a metal- and hydrogen-source-free method for the deoxygenative cyclization of o-carbonyl azobenzene (B91143) to produce 2H-indazoles, representing a clean and efficient methodology. rsc.org These sustainable approaches, while not explicitly detailed for the title compound, provide a framework for developing more environmentally friendly synthetic routes for complex fluorinated indazoles.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
3-methyl-4,5,6,7-tetrafluoro-1H-indazole
2,3,4,5,6-pentafluoroacetophenone
N-fluorobenzenesulfonimide
3-(bromomethyl)indazole

Mechanistic Investigations of Chemical Reactivity and Transformations

Elucidation of Reaction Mechanisms for Key Synthetic Steps

The synthesis of 4,5,6,7-tetrafluoro-3-methyl-1-phenyl-1H-indazole involves a multi-step process, with the core indazole formation being a critical transformation. A primary synthetic route involves the reaction of a polyfluorinated carbonyl compound with a hydrazine (B178648) derivative.

One established method for forming the tetrafluoro-3-methyl-indazole core is the reaction of 2,3,4,5,6-pentafluoroacetophenone with hydrazine. rsc.orgmissouri.edu The mechanism proceeds via the initial formation of a hydrazone intermediate. rsc.orgmissouri.edu This is followed by an intramolecular nucleophilic aromatic substitution, where the terminal nitrogen of the hydrazone displaces the ortho-fluorine atom on the pentafluorophenyl ring. This cyclization step is facilitated by the electron-withdrawing nature of the other fluorine atoms on the aromatic ring, which activates the ortho position to nucleophilic attack. Subsequent aromatization yields the stable 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. rsc.org

To introduce the phenyl group at the N-1 position, two main strategies can be employed:

Pre-functionalization: Using phenylhydrazine (B124118) instead of hydrazine in the initial reaction with 2,3,4,5,6-pentafluoroacetophenone. The mechanism would follow a similar pathway of hydrazone formation and subsequent intramolecular cyclization to directly yield the N-1 phenylated product.

Post-functionalization: N-arylation of the pre-formed 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. This typically involves a transition-metal-catalyzed cross-coupling reaction, such as a Buchwald-Hartwig amination, or a copper-catalyzed Ullmann condensation with a phenyl halide (e.g., iodobenzene or bromobenzene).

A general representation of the cyclization step is shown below:

Table 1: Key Mechanistic Steps in Indazole Synthesis

Step Reactants Intermediate/Transition State Product Description
1. Hydrazone Formation 2,3,4,5,6-Pentafluoroacetophenone, Phenylhydrazine Phenylhydrazone 3-Methyl-4,5,6,7-tetrafluoro-1-phenyl-1H-indazole Nucleophilic addition of hydrazine to the carbonyl group, followed by dehydration.
2. Intramolecular Cyclization Phenylhydrazone Meisenheimer-like complex Dihydro-indazole Intramolecular nucleophilic attack of the terminal nitrogen onto the ortho-carbon of the fluorinated ring.

| 3. Aromatization | Dihydro-indazole | - | 3-Methyl-4,5,6,7-tetrafluoro-1-phenyl-1H-indazole | Elimination of hydrogen fluoride (HF) to form the stable aromatic indazole ring. |

Study of Tautomerism in Indazole Systems and its Influence on Reactivity (1H- vs. 2H-Indazole)

Indazole, as a heterocyclic system, exhibits annular tautomerism, existing primarily as two forms: the 1H-indazole and the 2H-indazole. nih.govnih.govnih.gov The 1H-tautomer, often referred to as the benzenoid form, is generally the predominant and thermodynamically more stable tautomer compared to the 2H-tautomer, or quinonoid form. nih.govnih.govnih.govchemicalbook.combeilstein-journals.org The free energy of the 1H-tautomer is approximately 2.3 kcal/mol lower than that of the 2H-form. chemicalbook.com This stability difference means that in most conditions (gas-phase, solution, and solid state), the equilibrium favors the 1H-indazole. nih.gov

The tautomeric equilibrium significantly influences the reactivity of the indazole ring, particularly in substitution reactions like alkylation. nih.govnih.gov The two nitrogen atoms of the pyrazole (B372694) moiety possess different electronic characteristics. N-1 is considered more pyrrole-like, while N-2 is more pyridine-like. nih.gov The N-1 substituted products are typically thermodynamically favored, whereas the N-2 isomers are often the result of kinetic control. nih.gov

In the case of this compound, the presence of the phenyl substituent at the N-1 position effectively "locks" the molecule into the 1H-tautomeric form. This pre-selection of the more stable tautomer has a direct impact on its subsequent reactivity. Any further reactions will occur on a system where the N-1 position is blocked, and the electronic properties are dictated by this specific isomeric form. For instance, reactions involving the nitrogen lone pairs would be directed to the N-2 atom, which now acts as the sole basic and nucleophilic nitrogen center on the heterocyclic part of the molecule.

Table 2: Comparison of 1H- and 2H-Indazole Tautomers

Property 1H-Indazole 2H-Indazole
Structure Benzenoid Quinonoid
Stability Thermodynamically more stable. nih.govnih.govchemicalbook.com Kinetically favored in some reactions. nih.gov
Basicity Weaker base. chemicalbook.com Stronger base. chemicalbook.com
N-1 Reactivity Site for thermodynamically controlled substitution. nih.gov N/A

| N-2 Reactivity | Site for kinetically controlled substitution. nih.gov | Site for thermodynamically controlled substitution. |

Electron Transfer and Radical Pathways in Fluorination and Other Reactions

While this compound is already perfluorinated on its benzo moiety, understanding electron transfer and radical pathways is crucial for predicting its behavior in other transformations. The high electronegativity of fluorine atoms significantly influences the electronic properties of the indazole core, making it electron-deficient.

Mechanistic studies on the fluorination of other heterocyclic systems provide insight into potential radical pathways. For instance, the C-3 fluorination of 2H-indazoles using N-fluorobenzenesulfonimide (NFSI) has been suggested to proceed via a radical mechanism. organic-chemistry.org In such a pathway, a fluorine radical is generated from NFSI, which then initiates the reaction. organic-chemistry.org Similarly, the fluorination of sp3 C-H bonds adjacent to heterocycles using Selectfluor® can also involve single-electron transfer (SET) from the electron-rich heterocycle to the electrophilic fluorinating agent, generating a radical cation. bohrium.com

For this compound, the heavily fluorinated ring system is electron-poor. This property would make the molecule less likely to participate in reactions initiated by oxidation (i.e., donating an electron). However, it could potentially be involved in reactions initiated by reduction. The presence of multiple fluorine atoms can stabilize radical intermediates through inductive effects. Furthermore, fluorination strategies in organic synthesis have been shown to facilitate electron transfer processes in acceptor molecules, sometimes through the formation of halogen bonds that provide additional channels for electron transfer. mdpi.com Therefore, in reactions involving strong reducing agents or photochemically induced processes, radical pathways involving the tetrafluorinated indazole core cannot be discounted.

Aromaticity and Stability Analysis of the Indazole Core

The introduction of four fluorine atoms onto the benzene (B151609) portion of the indazole core in this compound has a profound impact on its electronic structure and stability.

Inductive Effect: Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) reduces the electron density of the aromatic system. This deactivation makes the ring less susceptible to electrophilic attack but more stable towards oxidative degradation.

Mesomeric Effect: Fluorine can also exert a weak, electron-donating mesomeric effect (+M) through its lone pairs, but this is generally outweighed by its powerful inductive effect.

C-F Bond Strength: The carbon-fluorine bond is exceptionally strong, contributing to the high thermal and chemical stability of the molecule. This resistance to metabolism is a key reason for incorporating fluorine into pharmacologically active molecules. nih.gov

Computational studies on 3-methyl-4,5,6,7-tetrafluoro-1H-indazole have been performed to analyze its geometry and electrostatic properties. rsc.orgmissouri.edu These theoretical analyses, often using ab initio quantum theory and density functional methods, confirm the stability of the structure and help rationalize properties like dipole moments and NMR chemical shifts. rsc.orgmissouri.edu The aromatic character of the indazole core remains intact despite the heavy fluorination, resulting in a highly stable, albeit electron-deficient, molecular scaffold.

Heteroatom Effects on Reactivity Profiles

The reactivity of this compound is governed by the interplay of its various heteroatoms—the two nitrogen atoms of the pyrazole ring and the four fluorine atoms on the benzene ring.

Nitrogen Atoms: The indazole ring contains two nitrogen atoms which act as centers of basicity and nucleophilicity. nih.gov In the N-1 substituted this compound, the N-1 nitrogen is part of the aromatic system and its lone pair is delocalized; it is also bonded to a phenyl group, making it non-basic. The N-2 nitrogen, conversely, has its lone pair located in an sp2 hybrid orbital in the plane of the ring, making it the primary site for protonation, alkylation, and coordination to metal centers. wuxibiology.com The electron density and, consequently, the nucleophilicity of this N-2 atom are modulated by the substituents on the rest of the molecule.

Fluorine Atoms: The four fluorine atoms have a dominant influence on the reactivity of the fused benzene ring.

Electron-Withdrawing Nature: The strong, collective electron-withdrawing effect of the four fluorine atoms makes the carbocyclic ring highly electron-deficient. This severely deactivates the ring towards electrophilic aromatic substitution (e.g., nitration, halogenation). Reactions that would typically occur on a standard benzene ring are exceptionally difficult on this tetrafluorinated system.

Nucleophilic Aromatic Substitution (SNAr): Conversely, this electron deficiency makes the fluorinated ring susceptible to nucleophilic aromatic substitution. Fluorine atoms can act as good leaving groups in SNAr reactions, particularly when positioned ortho or para to an activating group, although in this perfluorinated system, all positions are highly activated. Strong nucleophiles can potentially displace one of the fluorine atoms to form new C-Nu bonds.

The combination of these heteroatom effects results in a molecule with distinct reactive sites: the N-2 atom for electrophilic attack and the C-4, C-5, C-6, and C-7 positions for nucleophilic attack.

Table 3: Summary of Heteroatom Effects

Heteroatom Position Electronic Effect Influence on Reactivity
Nitrogen N-1 Delocalized lone pair, bonded to phenyl Non-basic, non-nucleophilic.
Nitrogen N-2 Localized lone pair in sp2 orbital Primary site of basicity and nucleophilicity; target for protonation and alkylation. wuxibiology.com

| Fluorine | C-4, C-5, C-6, C-7 | Strong -I effect, weak +M effect | Deactivates the ring to electrophilic attack; activates the ring for nucleophilic aromatic substitution. |


Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 4,5,6,7-Tetrafluoro-3-methyl-1-phenyl-1H-indazole, offering precise insights into its atomic arrangement and connectivity.

Multi-nuclear NMR Methods (¹H, ¹³C, ¹⁹F NMR)

A combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential for the unambiguous assignment of the molecular structure.

The ¹H NMR spectrum is expected to show signals corresponding to the methyl group and the N-phenyl group. The methyl protons at the C3 position would likely appear as a singlet in the upfield region. The five protons of the phenyl group would produce a set of multiplets in the aromatic region of the spectrum.

The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The spectrum would feature a signal for the methyl carbon, signals for the carbons of the phenyl ring, and distinct signals for the nine carbons of the tetrafluoro-indazole core. The carbons attached to fluorine (C4, C5, C6, C7) would exhibit characteristic splitting patterns due to carbon-fluorine coupling (¹JCF, ²JCF, etc.), which is a powerful tool for assignment. researchgate.netresearchgate.net Computational methods, such as the Gauge-Invariant Atomic Orbital (GIAO) method, are often employed to calculate atomic shielding tensors and aid in the assignment of experimental chemical shifts. rsc.orgnih.gov

The ¹⁹F NMR spectrum is particularly informative for this molecule, directly probing the four fluorine atoms on the benzene (B151609) moiety of the indazole core. These fluorine atoms are expected to show complex splitting patterns due to mutual coupling (³JFF, ⁴JFF) and coupling to the carbon atoms. The chemical shifts are sensitive to the electronic environment and provide a unique fingerprint of the polyfluorinated system. rsc.org

Table 1: Predicted NMR Chemical Shifts (δ) for this compound

Atom Nucleus Predicted Chemical Shift (ppm) Multiplicity
-CH₃ ¹H ~2.5 s
Phenyl-H ¹H 7.3 - 7.8 m
-CH₃ ¹³C ~12 q
Phenyl-C ¹³C 120 - 140 m
Indazole Core-C ¹³C 110 - 150 m (with C-F coupling)

Solid-State NMR Techniques (e.g., CPMAS)

Solid-state NMR (ssNMR), particularly using Cross-Polarization Magic-Angle Spinning (CPMAS), is a valuable technique for analyzing the compound in its crystalline form. nih.gov It provides information on molecular packing, conformation, and the presence of polymorphism. The ¹³C and ¹⁵N CPMAS spectra can reveal distinct resonances for molecules in different crystallographic environments. researchgate.net This technique is complementary to single-crystal X-ray diffraction, especially for powdered or microcrystalline samples where single crystals are not available.

Two-Dimensional NMR Experiments for Connectivity Analysis

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) : This ¹H-¹H correlation experiment would confirm the connectivity of protons within the phenyl ring, showing cross-peaks between adjacent aromatic protons. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded ¹H and ¹³C atoms. nih.gov It would definitively link the proton signals of the methyl group and the phenyl ring to their corresponding carbon atoms. libretexts.org

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons over two or three bonds. ipb.pt It is instrumental in assembling the molecular puzzle by showing, for instance, the correlation from the methyl protons to the C3 and C3a carbons of the indazole ring, and correlations from the phenyl protons to the indazole N1 atom, confirming the substitution pattern. nih.gov

Mass Spectrometry for Molecular Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound and to study its fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, C₁₄H₇F₄N₂, by providing a highly accurate mass measurement of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺). rsc.orgwiley-vch.de

The fragmentation of indazole derivatives under electron impact or electrospray ionization typically involves characteristic losses. raco.catnih.gov For this compound, likely fragmentation pathways could include:

Loss of a methyl radical (•CH₃).

Cleavage of the N-phenyl bond.

Loss of N₂ from the pyrazole (B372694) ring, a common fragmentation for N-heterocycles. lifesciencesite.com

Sequential loss of fluorine or HF from the tetrafluorinated ring.

Table 2: Expected High-Resolution Mass Spectrometry Data

Ion Formula Calculated m/z
[M]⁺ C₁₄H₇F₄N₂ 291.0545

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

The IR spectrum would show characteristic absorption bands. Key expected vibrations include:

C-H stretching : From the methyl group (~2900-3000 cm⁻¹) and the aromatic phenyl ring (~3000-3100 cm⁻¹).

C=C and C=N stretching : Aromatic ring vibrations from both the indazole and phenyl moieties in the 1450-1600 cm⁻¹ region. wiley-vch.de

C-F stretching : Strong, characteristic absorptions typically in the 1100-1350 cm⁻¹ range. mdpi.com

Methyl bending : Vibrations around 1375 cm⁻¹ and 1450 cm⁻¹.

The Raman spectrum would complement the IR data, often showing strong signals for symmetric vibrations and the C=C bonds of the aromatic rings.

X-ray Crystallography for Solid-State Molecular Geometry and Supramolecular Architectures

Single-crystal X-ray crystallography provides the definitive three-dimensional structure of the molecule in the solid state, including precise bond lengths, bond angles, and torsional angles. While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as 1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one, provides valuable insights. nih.gov

This technique would confirm the planarity of the indazole ring system and determine the relative orientation of the N-phenyl ring, which is typically twisted out of the plane of the indazole core. nih.gov Furthermore, it would reveal the supramolecular architecture, detailing intermolecular interactions such as π-π stacking between the aromatic rings and potential C-H···F or C-H···π hydrogen bonds that govern the crystal packing. cardiff.ac.uk

Analysis of Intermolecular Interactions

The supramolecular assembly of fluorinated indazoles is governed by a delicate balance of intermolecular forces, including hydrogen bonding and aromatic stacking. While a detailed crystallographic study of this compound is not extensively documented in the reviewed literature, the behavior of closely related fluorinated indazoles provides significant insights.

For instance, studies on NH-indazoles have revealed that N–H···N hydrogen bonds are a consistent feature in their crystal structures. rsc.org The substitution of hydrogen with fluorine atoms on the indazole core can dramatically alter the supramolecular arrangement. rsc.orgrsc.org In the case of 3-methyl-1H-indazole, the molecules form hydrogen-bonded dimers. rsc.org However, the introduction of fluorine atoms, as seen in 3-trifluoromethyl-4,5,6,7-tetrafluoro-1H-indazole, leads to the formation of helical catemers sustained by N–H···N hydrogen bonds, crystallizing in a chiral space group. rsc.org This highlights the profound impact of fluorine substitution on the preferred hydrogen bonding motifs.

Aromatic stacking, or π-π interactions, are crucial in the solid-state assembly of many aromatic and heteroaromatic compounds. These interactions can be influenced by the presence of electron-withdrawing fluorine atoms, which can modulate the quadrupole moment of the aromatic rings and favor specific stacking geometries, such as offset-face-to-face or edge-to-face arrangements. In related heterocyclic systems, π-π stacking interactions have been shown to play a significant role in the formation of one-dimensional ladders and other supramolecular architectures. nih.gov

Table 1: Potential Intermolecular Interactions in this compound

Interaction TypeDonorAcceptorPotential Role in Crystal Packing
C–H···N Hydrogen BondPhenyl C-HIndazole NDirectional interaction influencing molecular alignment.
C–H···F Hydrogen BondPhenyl C-H, Methyl C-HIndazole FWeaker, but numerous interactions contributing to overall stability.
π-π StackingPhenyl Ring / Indazole RingPhenyl Ring / Indazole RingNon-directional forces driving the close packing of aromatic systems.
Halogen BondingIndazole FElectron-rich regionsPotential for directional interactions involving the fluorine substituents.

Polymorphism and Crystallization Behavior

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. The specific polymorph obtained is dependent on crystallization conditions such as solvent, temperature, and pressure. Each polymorph will exhibit a unique set of intermolecular interactions, leading to differences in physical properties like melting point, solubility, and stability.

The crystallization of this compound would likely be influenced by the polarity of the solvent and its ability to interact with the fluorinated and non-fluorinated portions of the molecule. Solvents capable of forming weak hydrogen bonds or engaging in dipole-dipole interactions could favor the formation of specific polymorphs by templating the arrangement of the molecules in the crystal lattice.

Table 2: Factors Influencing Polymorphism

FactorDescriptionPotential Impact on this compound
SolventThe polarity and hydrogen bonding capability of the crystallization solvent.Aprotic solvents might favor π-stacking, while protic solvents could interact with the nitrogen atoms.
TemperatureAffects the kinetics and thermodynamics of crystal nucleation and growth.Different polymorphs may be thermodynamically stable at different temperatures.
PressureCan favor the formation of denser crystal packing arrangements.High-pressure crystallization could lead to novel polymorphic forms.
ImpuritiesCan inhibit the growth of certain polymorphs or template the formation of others.Trace impurities could significantly alter the crystallization outcome.

Advanced Spectroscopic Probes for Electronic Structure and Dynamics

The electronic structure and excited-state dynamics of fluorinated aromatic compounds can be investigated using a variety of advanced spectroscopic techniques. These methods provide valuable information on orbital energies, charge distribution, and the nature of electronic transitions.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for predicting the electronic and spectroscopic properties of molecules like this compound. mdpi.com DFT calculations can be used to determine optimized geometries, vibrational frequencies, and NMR chemical shifts, which can then be compared with experimental data. mdpi.com Furthermore, Time-Dependent DFT (TD-DFT) can be employed to predict electronic absorption and emission spectra, providing insights into the nature of the excited states. rsc.org

Resonance Raman spectroscopy, in conjunction with DFT calculations, can be a powerful probe of the electronic properties of fluorinated molecules. nih.gov By tuning the excitation wavelength to match an electronic transition, specific vibrational modes coupled to that transition can be selectively enhanced, providing detailed information about the changes in molecular geometry upon excitation.

The influence of fluorine substitution on the electronic properties of aromatic systems is a well-studied phenomenon. nih.gov The high electronegativity of fluorine can lead to significant changes in the energy levels of the molecular orbitals and can influence intramolecular charge transfer characteristics. rsc.org In donor-acceptor systems, the position of fluorine substitution can have a marked effect on the optical and electronic properties. nih.gov

Table 3: Advanced Spectroscopic Techniques and Their Applications

TechniqueInformation ObtainedRelevance to this compound
Density Functional Theory (DFT)Optimized geometry, electronic structure, vibrational frequencies, NMR shifts.Provides a theoretical framework for understanding experimental observations. mdpi.com
Time-Dependent DFT (TD-DFT)Electronic absorption and emission spectra, nature of excited states.Elucidates the photophysical properties of the molecule. rsc.org
Resonance Raman SpectroscopyVibrational modes coupled to electronic transitions.Offers detailed insight into the excited-state geometry and dynamics. nih.gov
Ultraviolet Photoelectron Spectroscopy (UPS)Ionization energies and molecular orbital energies.Directly probes the electronic structure of the molecule in the gas phase.
X-ray Photoelectron Spectroscopy (XPS)Elemental composition and chemical state of atoms.Can provide information on the electronic environment of the fluorine, carbon, and nitrogen atoms.

Based on a comprehensive search of available scientific literature, detailed computational and theoretical chemistry studies specifically focused on the compound This compound are not presently available.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the specified outline for this particular compound. Generating content for the requested sections and subsections would require access to research data that has not been published or is not publicly accessible.

Computational and Theoretical Chemistry Approaches

Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Theoretical calculations are crucial for predicting and helping to interpret experimental spectroscopic data. Methods based on Density Functional Theory (DFT) are widely employed for their balance of accuracy and computational cost in studying organic molecules.

For the prediction of Nuclear Magnetic Resonance (NMR) parameters, the Gauge-Invariant Atomic Orbital (GIAO) method is a standard and reliable approach, often used in conjunction with DFT functionals like B3LYP. rsc.org In a typical study, the geometry of the 4,5,6,7-Tetrafluoro-3-methyl-1-phenyl-1H-indazole molecule would first be optimized to find its lowest energy conformation. Following optimization, GIAO-DFT calculations would be performed to compute the isotropic magnetic shielding tensors for each nucleus (¹H, ¹³C, ¹⁹F, ¹⁵N). rsc.org

These shielding tensors are then converted into chemical shifts (δ) by referencing them against the computed shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). The resulting theoretical chemical shifts can be directly compared with experimental data, aiding in the definitive assignment of complex spectra, particularly for the fluorinated carbons and protons in the molecule. rsc.orgglaserchemgroup.com For instance, DFT calculations have been successfully used to aid in the assignment of ¹H, ¹³C, and ¹⁹F NMR spectra for the related compound 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. rsc.org

Similarly, theoretical vibrational frequencies can be calculated. After geometric optimization, a frequency calculation (full normal mode analysis) is performed. rsc.org This computation yields a set of vibrational modes and their corresponding frequencies. These theoretical frequencies, often scaled by an empirical factor to correct for anharmonicity and basis set deficiencies, can be compared with experimental infrared (IR) and Raman spectra to assign specific absorption bands to the stretching and bending motions of the molecule's functional groups.

Table 1: Theoretical Approaches for Spectroscopic Parameter Prediction

Spectroscopic Parameter Computational Method Typical Level of Theory Application
NMR Chemical Shifts Gauge-Invariant Atomic Orbital (GIAO) DFT (e.g., B3LYP/6-311+G(2d,p)) Prediction and assignment of ¹H, ¹³C, ¹⁹F NMR spectra.

Investigation of Non-Covalent Interactions and Supramolecular Assemblies

The study of non-covalent interactions is essential for understanding how molecules like this compound organize in the solid state, which influences properties such as crystal packing, melting point, and solubility. The presence of a polyfluorinated benzene (B151609) ring and an N-phenyl substituent introduces the possibility of several types of non-covalent interactions.

Computational methods can be used to explore these interactions, including:

π-π Stacking: Interactions between the aromatic indazole core and the N-phenyl ring of an adjacent molecule.

C-H···π Interactions: The interaction of C-H bonds with the electron-rich π-systems of the aromatic rings.

Halogen Bonding and other Fluorine Interactions: The electron-rich fluorine atoms on the indazole core can participate in various weak interactions with electron-deficient regions of neighboring molecules.

Theoretical models can calculate the geometry and energy of dimers or larger clusters of molecules to identify the most stable arrangements and quantify the strength of the interactions holding them together. While crystal structure analysis via X-ray diffraction is the definitive experimental method for observing these assemblies, computational studies can predict likely packing motifs and rationalize observed crystal structures. For example, studies on other fluorinated indazoles have analyzed how the replacement of hydrogen with fluorine affects supramolecular structures, particularly through the influence on hydrogen bonds and aromatic interactions. Although this compound lacks the N-H bond for classical hydrogen bonding, the principles of using computational analysis to understand crystal packing remain the same.

Exploration of Molecular Interactions and Advanced Materials Applications

Role as Chemical Probes in Mechanistic Investigations

While specific studies detailing the use of 4,5,6,7-Tetrafluoro-3-methyl-1-phenyl-1H-indazole as a chemical probe are not extensively documented, the broader class of fluorinated indazoles has been instrumental in mechanistic investigations. The fluorine substituents serve as sensitive reporters for tracking molecular interactions and reaction pathways.

Fluorinated indazole derivatives are valuable tools for probing reaction mechanisms due to the unique properties of the fluorine atom. organic-chemistry.orgnih.gov The strong C-F bond and the high electronegativity of fluorine can influence the reactivity of the indazole core, providing insights into reaction intermediates and transition states. For instance, studies on the fluorination of 2H-indazoles suggest a radical mechanistic pathway, highlighting how the indazole nucleus can participate in and be modified by radical reactions. organic-chemistry.orgnih.gov

Furthermore, the ¹⁹F NMR active nucleus of the tetrafluoro-substituents offers a powerful analytical handle. Changes in the chemical environment around the fluorine atoms, as a result of binding events or chemical transformations, can be readily monitored by ¹⁹F NMR spectroscopy. This makes compounds like this compound potential candidates for use as reporter molecules in complex biological or chemical systems. Mechanistic studies on the addition of nitro-substituted indazoles to formaldehyde (B43269) have demonstrated how substituents on the indazole ring direct the course of chemical reactions, a principle that would apply to fluorinated analogues as well. nih.gov

Coordination Chemistry and Ligand Design with Indazole Derivatives

The nitrogen atoms in the pyrazole (B372694) ring of the indazole scaffold make it an excellent ligand for coordinating with metal ions. The design of coordination complexes with specific geometric and electronic properties is a cornerstone of modern inorganic and materials chemistry.

Indazole derivatives can coordinate to metal centers in a monodentate fashion through the N2 atom of the pyrazole ring, or in a bridging manner, linking multiple metal centers. The substitution pattern on the indazole ring significantly influences the resulting coordination geometry. For example, the synthesis and structural characterization of copper(II) complexes with various substituted indazoles have revealed the formation of both discrete mononuclear complexes and extended coordination polymers. rsc.orgresearchgate.netrsc.org

In the case of this compound, the bulky phenyl group at the N1 position and the methyl group at the C3 position would sterically influence the approach of the metal ion to the N2 donor atom. The tetrafluoro-substitution on the fused benzene (B151609) ring would primarily exert an electronic effect, withdrawing electron density from the heterocyclic system. This could modulate the donor strength of the N2 atom. While no specific crystal structures of metal complexes with this exact ligand are available, studies on other substituted indazoles, such as 4,5,6,7-tetrahydro-1H-indazole, show the formation of complexes with various metals like Cu(II), Co(II), and Ag(I), adopting different geometries depending on the metal and counter-ions. researchgate.net

Table 1: Examples of Coordination Complexes with Substituted Indazole Ligands

LigandMetal IonResulting Complex StructureReference
1-(2-pyridyl)-1H-indazoleCu(II)Discrete mononuclear complex rsc.org
1H-indazole-6-carboxylic acidCu(II)2D coordination polymer rsc.org
4,5,6,7-tetrahydro-1H-indazoleCu(II), Co(II)trans-[MCl₂(H-Ind)₄] researchgate.net
4,5,6,7-tetrahydro-1H-indazoleAg(I)[Ag(H-Ind)₂]NO₃ researchgate.net

This table is for illustrative purposes and shows the coordination behavior of related indazole derivatives.

The electronic properties of coordination complexes are a direct consequence of the interaction between the metal d-orbitals and the ligand orbitals. The electron-withdrawing tetrafluoro-substituents in this compound are expected to lower the energy of the ligand's molecular orbitals. Upon coordination to a metal center, this would lead to a stabilization of the metal d-orbitals, thereby affecting the redox potential of the complex.

The electrochemical behavior of such complexes would be of interest for applications in catalysis and sensor technology. While specific data for complexes of this compound are not available, the general principles of ligand field theory can be applied to predict their behavior. The strong σ-donating and potential π-accepting character of the indazole ligand, modified by the electronic influence of the substituents, would determine the d-orbital splitting and thus the magnetic and spectroscopic properties of the resulting complexes.

Photophysical Properties and Potential in Optoelectronic Materials

The extended π-system of the indazole ring, coupled with the influence of the phenyl and tetrafluoro-substituents, suggests that this compound may possess interesting photophysical properties.

The absorption and emission properties of organic molecules are dictated by their electronic structure. The introduction of fluorine atoms can significantly impact these properties. mdpi.com Studies on other fluorinated aromatic and heterocyclic compounds have shown that fluorination can lead to shifts in the absorption and emission maxima, as well as influence the fluorescence quantum yield. nih.gov

For instance, research on benzo[f]indazoles has demonstrated their potential as blue-light emitting fluorophores, with photophysical properties that can be tuned by substitution. ehu.es These compounds exhibit broad absorption bands in the near-UV region and emit in the blue part of the visible spectrum. ehu.es It is plausible that this compound would exhibit similar behavior, with the exact absorption and emission wavelengths being dependent on the interplay between the electron-withdrawing tetrafluoro-substituents and the phenyl group. The phenyl group at the N1 position can lead to intramolecular charge transfer (ICT) states, which often results in solvatochromism, where the emission wavelength is sensitive to the polarity of the solvent.

Table 2: Illustrative Photophysical Data for Related Fluorophore Classes

Fluorophore ClassAbsorption Max (λabs)Emission Max (λem)Key FeaturesReference
Benzo[f]indazoles350–400 nmBlue regionHigh photostability ehu.es
Fluorinated Phenylazopyrazoles~340 nm (ππ*)-Photoisomerization probes nih.gov
Triphenyl Imidazole Phthalocyanine~350 nm (Soret)~700 nm (Q-band)Broad absorption, NIR emission rsc.org

This table provides a general context of the photophysical properties of related heterocyclic and fluorinated compounds.

Organic molecules with tunable electronic and photophysical properties are highly sought after for applications in optoelectronic devices such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and chemical sensors. The design of such materials often involves the "donor-acceptor" approach to control the energy levels of the frontier molecular orbitals (HOMO and LUMO). researchgate.net

The structure of this compound, with its electron-rich phenyl-indazole core and electron-deficient tetrafluorobenzyl moiety, could be considered within a donor-acceptor framework. This electronic push-pull character is a key feature for materials used in non-linear optics and as charge-transporting layers in organic electronic devices. The high thermal and chemical stability often associated with fluorinated organic compounds would be an additional advantage for such applications.

Furthermore, the potential for its fluorescence to be quenched or enhanced upon interaction with specific analytes could be explored for the development of chemical sensors. The N2 atom of the indazole ring provides a binding site for metal ions or other electrophiles, and such binding events could lead to a measurable change in the photophysical properties of the molecule.

Investigation of Specific Molecular Interactions in Biological Systems (Mechanistic Focus)

The biological activity of this compound is intrinsically linked to its specific molecular interactions within biological systems. The unique structural features of this compound, particularly the tetrafluorinated benzene ring, the methyl group at the 3-position, and the phenyl group at the 1-position, govern its binding affinity and selectivity towards various biological targets. This section delves into the mechanistic aspects of these interactions, drawing upon computational and experimental evidence to elucidate the structure-mechanism relationships that underpin its biological effects.

Computational Docking and Molecular Dynamics Simulations of Ligand-Target Interactions

While specific computational docking and molecular dynamics (MD) simulation studies exclusively focused on this compound are not extensively documented in publicly available literature, the broader class of fluorinated indazoles has been the subject of such investigations, providing valuable insights into the probable interaction patterns of the title compound. These computational techniques are instrumental in predicting the binding modes, affinities, and stability of ligand-target complexes at an atomic level.

Molecular docking simulations are employed to predict the preferred orientation of a ligand when bound to a receptor. For fluorinated indazoles, these studies have highlighted the critical role of the indazole core in establishing key interactions, such as hydrogen bonding and π-π stacking, with amino acid residues in the active site of target proteins. The fluorine atoms on the benzene ring can significantly influence the electronic properties of the molecule, potentially leading to favorable electrostatic and van der Waals interactions. Furthermore, the lipophilic nature of the fluorinated ring can enhance binding to hydrophobic pockets within the receptor.

Molecular dynamics simulations provide a dynamic perspective on the ligand-target interactions, revealing the stability of the complex over time and the conformational changes that may occur upon binding. For analogous fluorinated compounds, MD simulations have demonstrated the ability of the fluorinated scaffold to maintain stable interactions within the binding pocket, often characterized by minimal root-mean-square deviation (RMSD) of the ligand and key protein residues. These simulations can also elucidate the role of water molecules in mediating ligand-protein interactions and provide insights into the thermodynamics of binding.

A hypothetical docking scenario of this compound with a target protein, based on studies of similar molecules, would likely involve the following key interactions:

Interaction Type Participating Moiety of the Ligand Potential Interacting Residues in Target Protein
Hydrogen BondingIndazole nitrogen atomsAsp, Glu, Ser, Thr
π-π StackingIndazole ring, Phenyl ringPhe, Tyr, Trp, His
Hydrophobic InteractionsTetrafluorinated benzene ring, Methyl group, Phenyl groupAla, Val, Leu, Ile, Met
Halogen BondingFluorine atomsElectron-rich atoms (e.g., oxygen in carbonyl groups)

Structure-Mechanism Relationships for Enzyme Inhibition

The structural features of this compound are pivotal in defining its mechanism of enzyme inhibition. The tetrafluorinated benzene ring, in particular, plays a crucial role in enhancing the inhibitory potency and, in some cases, conferring selectivity towards specific enzyme isoforms.

A notable example of the enzyme inhibitory activity of a closely related compound is the inhibition of nitric oxide synthase (NOS) by 4,5,6,7-tetrafluoro-3-methyl-1H-indazole. nih.gov This compound has been shown to inhibit both the neuronal (nNOS or NOS-I) and inducible (iNOS or NOS-II) isoforms of the enzyme. nih.gov Specifically, at a concentration of 1 µM, it exhibited 63% inhibition of NOS-I and 83% inhibition of NOS-II. nih.gov

The mechanism of NOS inhibition by indazole derivatives often involves the coordination of one of the indazole nitrogen atoms to the heme iron in the active site of the enzyme, thereby preventing the binding of the natural substrate, L-arginine. The electronic properties of the indazole ring, which are significantly modulated by the substituents, are critical for this interaction.

The structure-mechanism relationship for the inhibition of NOS by 4,5,6,7-tetrafluoro-3-methyl-1H-indazole can be dissected as follows:

Tetrafluorinated Benzene Ring: The strong electron-withdrawing nature of the four fluorine atoms increases the acidity of the N-H proton of the indazole ring, which can influence its binding affinity. Furthermore, the fluorination of the aromatic ring has been shown to increase the inhibitory potency and selectivity for NOS-II in some indazole derivatives. nih.gov This suggests that the electronic modifications induced by fluorine substitution are a promising strategy for developing selective NOS inhibitors. nih.gov The increased lipophilicity imparted by the fluorine atoms can also facilitate the passage of the molecule through cell membranes to reach its intracellular target.

Methyl Group at the 3-Position: The presence of a small alkyl group at this position is generally well-tolerated and can contribute to favorable hydrophobic interactions within the active site.

The general mechanism of enzyme inhibition by fluorinated organic molecules can involve several modes of action, including competitive, non-competitive, and mixed inhibition. rroij.com The presence of fluorine can enhance binding affinity through halogen bonding and hydrophobic interactions. rroij.com In some cases, fluorinated inhibitors can act as "transition state analogues," forming stable covalent adducts with active site residues. nih.govresearchgate.net

Applications in Advanced Materials Science

The unique photophysical and electronic properties of fluorinated indazole derivatives make them promising candidates for applications in advanced materials science. organic-chemistry.orgacs.org The incorporation of fluorine atoms into organic molecules can significantly alter their electronic structure, leading to desirable characteristics for use in organic electronics and other material applications. organic-chemistry.orgacs.org

While specific applications of this compound in this field are not yet widely reported, the properties of the core tetrafluoro-indazole scaffold suggest potential in several areas:

Organic Light-Emitting Diodes (OLEDs): The rigid, planar structure of the indazole ring system, combined with the electronic modifications induced by the tetrafluorophenyl group, could lead to materials with high fluorescence quantum yields and tunable emission wavelengths. These properties are highly sought after for the development of efficient and color-pure emitters in OLED displays and lighting.

Organic Photovoltaics (OPVs): The electron-withdrawing nature of the tetrafluorinated ring can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This can be advantageous in designing donor or acceptor materials for OPV devices, as it allows for better energy level alignment with other components of the solar cell, facilitating efficient charge separation and transport.

Organic Field-Effect Transistors (OFETs): The introduction of fluorine atoms can enhance the intermolecular interactions and promote ordered molecular packing in the solid state, which is crucial for achieving high charge carrier mobilities in OFETs. The stability and volatility of fluorinated compounds can also be beneficial for device fabrication through vapor deposition techniques.

The study of the electrostatic properties of the parent compound, 3-methyl-4,5,6,7-tetrafluoro-1H-indazole, provides a foundation for understanding its potential in materials science. rsc.org Computational studies, such as those employing ab initio quantum theory and density functional theory (DFT), can predict the geometry, electronic structure, and dipole moments of these molecules, which are critical parameters for designing new materials with specific electronic and optical properties. rsc.org

Future Research Directions and Emerging Avenues

Development of Novel and More Efficient Synthetic Methodologies

While established routes to fluorinated indazoles exist, future research will likely focus on developing more efficient, sustainable, and versatile synthetic methods. Current syntheses can face challenges such as low yields and the need for harsh reaction conditions. nih.gov Emerging strategies in organic synthesis offer promising alternatives.

Future efforts could explore:

Late-stage C-H Fluorination: Direct, regioselective C-H fluorination of an indazole precursor could offer a more atom-economical approach compared to traditional methods that build the fluorinated ring from scratch. organic-chemistry.orgnih.gov

Metal-Free Fluorination: The use of reagents like N-fluorobenzenesulfonimide (NFSI) in environmentally benign solvents such as water presents a green alternative to metal-catalyzed processes. mdpi.comacs.org

Flow Chemistry: Continuous flow synthesis can offer improved reaction control, enhanced safety, and easier scalability for the production of 4,5,6,7-tetrafluoro-3-methyl-1-phenyl-1H-indazole.

Novel Cyclization Strategies: Investigating new catalytic systems, such as copper- or rhodium-based catalysts, for the cyclization step in indazole formation could lead to higher yields and broader substrate scope. nih.gov Defluorinative coupling reactions using fluorinated gases stored in metal-organic frameworks (MOFs) also represent a novel pathway to N-functionalized heteroarenes. acs.orgacs.org

A comparison of potential synthetic improvements is outlined in the table below.

Current Approach Potential Future Methodology Anticipated Advantages
Multi-step synthesis from fluorinated precursorsLate-stage C-H fluorinationIncreased efficiency, reduced waste
Metal-catalyzed reactionsMetal-free fluorination (e.g., using NFSI)Reduced cost, lower toxicity, greener process
Batch synthesisContinuous flow chemistryBetter process control, scalability, improved safety
Traditional cyclization methodsAdvanced catalytic cyclizationsHigher yields, milder conditions, greater functional group tolerance

Advanced Characterization of Excited States and Ultrafast Dynamics

A thorough understanding of the photophysical properties of this compound is crucial for its potential application in areas such as organic light-emitting diodes (OLEDs) or as a photosensitizer. Future research should employ advanced spectroscopic techniques to probe its behavior upon photoexcitation.

Key research areas include:

Femtosecond Transient Absorption Spectroscopy: This technique can be used to directly observe the formation, evolution, and decay of excited states on ultrafast timescales, providing insights into processes like intersystem crossing and internal conversion.

Time-Resolved Fluorescence Spectroscopy: By measuring the lifetime of the excited state, researchers can gain information about the efficiency of radiative and non-radiative decay pathways.

Computational Modeling: High-level quantum chemical calculations, such as time-dependent density functional theory (TD-DFT), can complement experimental studies by predicting excited state energies, transition dipole moments, and potential energy surfaces. mdpi.com This synergy between experimental and theoretical approaches is essential for a complete picture of the molecule's photophysics.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical research. mdpi.comresearchgate.net For this compound, these computational approaches can accelerate the discovery of new derivatives with tailored properties.

Future applications of AI and ML in this area include:

Predictive Modeling: ML models can be trained on existing data for fluorinated compounds to predict various properties of new, unsynthesized derivatives, such as bioactivity, toxicity, and photophysical characteristics. mdpi.comrsc.org This can help prioritize synthetic targets and reduce the number of costly and time-consuming experiments.

Generative Models: Deep learning-based generative models can design novel indazole structures with desired property profiles. nih.gov These models learn the underlying patterns in chemical space and can generate molecules that are predicted to be active for a specific biological target or possess certain material properties.

Reaction Prediction and Synthesis Design: AI tools can assist in planning the synthesis of new indazole derivatives by predicting the outcomes of chemical reactions and suggesting optimal reaction conditions.

Research Goal AI/ML Tool Potential Outcome
Identify new bioactive derivativesPredictive QSAR modelsPrioritization of synthetic targets with high predicted activity
Design novel compounds with specific propertiesGenerative deep learning modelsIn silico creation of new molecules with desired characteristics
Optimize synthetic routesReaction prediction algorithmsMore efficient and reliable synthetic pathways

Deeper Mechanistic Understanding of Complex Reaction Networks

A fundamental understanding of the reaction mechanisms involving this compound is essential for optimizing existing transformations and developing new ones. Future research should focus on elucidating the intricate details of its reactivity.

Areas for investigation include:

In Situ Spectroscopic Monitoring: Techniques such as NMR and IR spectroscopy can be used to monitor reactions in real-time, allowing for the identification of transient intermediates and the determination of reaction kinetics.

Isotope Labeling Studies: The use of isotopically labeled starting materials can provide definitive evidence for proposed reaction mechanisms, such as the pathway of electrophilic fluorination. nih.gov

Computational Mechanistic Studies: Density functional theory (DFT) calculations can be employed to map out the potential energy surfaces of reactions, identify transition states, and calculate activation barriers. researchgate.net This can provide insights into the factors that control the regioselectivity and stereoselectivity of reactions. Recent studies have used DFT to investigate the mechanism of defluorinative coupling reactions. acs.org

Exploration of New Catalytic and Transformative Applications

The unique electronic properties conferred by the tetrafluorinated ring suggest that this compound could have applications in catalysis and materials science. Future research should aim to explore these possibilities.

Potential applications to be explored:

Ligand Development for Catalysis: The indazole core can be functionalized to create novel ligands for transition metal catalysis. The electron-withdrawing nature of the fluorinated ring could modulate the electronic properties of the metal center, leading to unique catalytic activity.

Organocatalysis: The indazole scaffold itself could be investigated for its potential as an organocatalyst, for example, in promoting asymmetric reactions.

Materials Science: The photophysical properties of this compound could be harnessed in the development of new materials for electronic devices, such as OLEDs or organic photovoltaics. researchgate.net The high fluorine content could also be beneficial for applications requiring high thermal stability and chemical resistance.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4,5,6,7-Tetrafluoro-3-methyl-1-phenyl-1H-indazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically employs transition metal-catalyzed reactions (e.g., Pd or Cu catalysts) or reductive cyclization. Fluorination steps may require specialized reagents like DAST (diethylaminosulfur trifluoride). Solvent choice (e.g., DMF or THF) and temperature (80–120°C) critically impact regioselectivity and purity. Post-synthesis purification via column chromatography or recrystallization is essential. Transition metals enhance bond formation efficiency but may introduce contamination, necessitating rigorous metal-removal protocols .

Q. Which analytical techniques are essential for structural elucidation and purity assessment of this compound?

  • Methodological Answer :

  • NMR (¹H, ¹³C, ¹⁹F) confirms substitution patterns and fluorination.
  • HPLC-MS verifies purity (>95%) and detects byproducts.
  • X-ray crystallography resolves stereochemical ambiguities, especially for fluorine positioning.
  • Elemental analysis validates empirical formula consistency.
    Discrepancies in fluorine chemical shifts (¹⁹F NMR) may arise due to solvent effects, requiring calibration with internal standards .

Advanced Research Questions

Q. How does the tetrafluoro substitution influence the compound’s electronic properties and binding affinity in target proteins?

  • Methodological Answer : Fluorine’s electronegativity alters electron density, enhancing hydrophobic interactions and metabolic stability. Computational studies (DFT or molecular docking) predict binding modes to receptors like kinases or GPCRs. Experimentally, isothermal titration calorimetry (ITC) quantifies binding thermodynamics, while surface plasmon resonance (SPR) measures kinetic parameters (kₐ, kₐ). Comparative studies with non-fluorinated analogs isolate fluorine-specific effects .

Q. What strategies resolve contradictions in reported biological activities across assay systems (e.g., cytotoxicity vs. anti-inflammatory effects)?

  • Methodological Answer :

  • Orthogonal assays : Validate cytotoxicity (MTT assay) and anti-inflammatory activity (IL-6/TNF-α ELISA) in parallel.
  • Dose-response profiling : Identify off-target effects at higher concentrations.
  • Cell-line specificity : Test in multiple lines (e.g., HEK293 vs. RAW264.7) to rule out lineage-dependent responses.
  • Purity verification : HPLC-MS ensures activity is not artifact-driven .

Q. How can structure-activity relationship (SAR) studies optimize this compound for selective kinase inhibition?

  • Methodological Answer :

  • Systematic substitution : Replace the 3-methyl group with bulkier substituents (e.g., tert-butyl) to probe steric effects.
  • Fluorine scanning : Synthesize mono- to tetrafluoro variants to map electrostatic contributions.
  • Kinase panel screening : Test against 50+ kinases (e.g., JAK2, EGFR) to identify selectivity hotspots.
  • Co-crystallization : Resolve ligand-kinase complexes to guide rational design .

Q. What methodological approaches address discrepancies in metabolic stability data between in vitro and in vivo models?

  • Methodological Answer :

  • In vitro : Liver microsome assays (human/rat) with LC-MS/MS metabolite profiling.
  • In vivo : Radiolabeled compound (¹⁴C) tracks excretion and tissue distribution.
  • Cross-species validation : Compare pharmacokinetics in rodents vs. non-human primates.
  • CYP enzyme inhibition assays : Identify metabolic pathways (e.g., CYP3A4-mediated oxidation) contributing to instability .

Key Considerations for Researchers

  • Fluorine-specific challenges : Fluorine’s strong C-F bonds complicate late-stage modifications; early-stage fluorination is preferred.
  • Data reproducibility : Standardize assay protocols (e.g., ATP concentration in kinase assays) to minimize variability.
  • Computational integration : Use QSAR models to prioritize synthetic targets, reducing trial-and-error experimentation .

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Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrafluoro-3-methyl-1-phenyl-1H-indazole
Reactant of Route 2
Reactant of Route 2
4,5,6,7-Tetrafluoro-3-methyl-1-phenyl-1H-indazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.